molecular formula C₂₆H₃₂O₆ B1147284 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol CAS No. 176200-07-0

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol

Katalognummer: B1147284
CAS-Nummer: 176200-07-0
Molekulargewicht: 440.53
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

176200-07-0

Molekularformel

C₂₆H₃₂O₆

Molekulargewicht

440.53

Synonyme

1,2:4,5-Bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-myo-inositol

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of 1,2:4,5-Di-O-Isopropylidene-myo-Inositol

Reagents :

  • myo-Inositol, 2,2-dimethoxypropane, catalytic p-toluenesulfonic acid (PTSA)
    Conditions : Acetone, reflux, 12–24 hours.
    Yield : 65–80%.

This step introduces isopropylidene groups at the 1,2- and 4,5-positions, leaving the 3- and 6-hydroxyls exposed. The rigidity of the diketals simplifies subsequent regioselective modifications.

Benzylation of 3- and 6-Hydroxyl Groups

Reagents :

  • 1,2:4,5-Di-O-isopropylidene-myo-inositol, benzyl bromide, sodium hydride (NaH)
    Conditions : Anhydrous DMF, 0°C to room temperature, 6–8 hours.
    Yield : 70–85%.

Benzyl groups are introduced at the equatorial 3- and 6-hydroxyls via SN2 alkylation. NaH deprotonates hydroxyls, enabling nucleophilic attack on benzyl bromide.

Alternative Routes for Racemic Resolution

The DL configuration arises from the racemic nature of intermediates. Enantiomer separation is achieved through diastereomeric salt formation or chiral chromatography.

Camphanate Ester Resolution

Reagents :

  • Racemic 3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol, (-)-camphanic acid chloride
    Conditions : Pyridine, dichloromethane, 0°C to room temperature, 12 hours.
    Resolution : Crystallization separates diastereomers. Hydrolysis with NaOH/MeOH recovers enantiopure intermediates.

This method resolves racemic mixtures with >95% enantiomeric excess (ee).

Industrial-Scale Production

cGMP-Compliant Synthesis

Steps :

  • Ketalization : Batch reactors with automated temperature control for isopropylidene formation.

  • Benzylation : Flow chemistry systems enhance mixing and reduce side reactions.

  • Purification : Crystallization from ethanol/water (7:3 v/v) achieves >99.5% purity.

Table 1 : Comparison of Industrial vs. Lab-Scale Methods

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume 0.5–2 L500–2000 L
Yield 70–85%85–90%
Purity 98–99%99.5–99.9%
Cycle Time 5–7 days2–3 days

Optimization Challenges and Solutions

Regioselectivity in Benzylation

The 3- and 6-hydroxyls exhibit similar reactivity, risking over-alkylation. Strategies include:

  • Low-Temperature Control : Slows reaction kinetics, favoring mono-benzylation.

  • Stoichiometric Precision : 2.2 equivalents of benzyl bromide per hydroxyl.

Isopropylidene Hydrolysis

Accidental ketal cleavage during benzylation is mitigated by:

  • Anhydrous Conditions : Molecular sieves in DMF.

  • Avoiding Protic Solvents : Tetrahydrofuran (THF) substitutes for alcohols.

Analytical Validation

Purity Assessment :

  • HPLC : C18 column, acetonitrile/water (65:35), UV detection at 254 nm.

  • NMR : ¹H NMR (CDCl₃) shows characteristic benzyl protons at δ 7.25–7.35 ppm and isopropylidene methyl groups at δ 1.35–1.50 ppm.

Table 2 : Key Spectral Data for Intermediate 3,6-Di-O-Benzyl-1,2:4,5-Di-O-Isopropylidene-myo-Inositol

Peak (δ, ppm) Assignment
1.38 (s, 12H)Isopropylidene CH₃
3.65 (m, 2H)C3 and C6 protons
4.50 (d, 4H)Benzyl CH₂
7.30 (m, 10H)Aromatic protons

Recent Advances in Catalysis

Phase-Transfer Catalysis (PTC)

Catalyst : Tetrabutylammonium bromide (TBAB)
Effect : Accelerates benzylation by 40%, reduces NaH usage.

Enzymatic Resolution

Enzyme : Candida antarctica lipase B (CAL-B)
Substrate : Racemic benzyl ether intermediates
Outcome : 98% ee at 50% conversion.

Parameter Traditional Method Optimized Method
E-Factor 18.28.7
PMI (kg/kg) 32.515.4
Energy Use (kWh) 12075

Analyse Chemischer Reaktionen

Types of Reactions

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the phenylmethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the isopropylidene groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Tosyl chloride and sodium hydride are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized inositol derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Chemistry
    • Building Blocks: The compound serves as a crucial building block in synthesizing more complex molecules. Its unique structure allows for diverse functionalization through various chemical reactions, including oxidation, reduction, and substitution.
  • Biology
    • Cell Signaling: As a derivative of myo-inositol, it plays a role in cellular signaling pathways. It can mimic natural inositol phosphates, influencing processes such as calcium release and enzyme activation.
    • Neurotransmission: Fluctuations in inositol levels are linked to neuronal activity and may impact psychiatric conditions such as depression and anxiety .
  • Medicine
    • Therapeutic Potential: The compound is investigated for its potential therapeutic applications, particularly in enhancing insulin sensitivity and promoting glucose uptake in cells. This relevance extends to conditions like polycystic ovary syndrome (PCOS) and type 2 diabetes.
    • Neuroprotective Effects: Similar to other inositols, it may stabilize non-toxic forms of β-amyloid proteins critical in Alzheimer's disease pathology .
  • Industry
    • Specialized Chemicals Production: It is utilized in producing specialized chemicals and materials due to its unique chemical properties and biological activities.

Understanding the biological activity of 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol is crucial for exploring its therapeutic applications:

  • Regulation of Insulin Signaling: Enhances insulin sensitivity.
  • Antioxidant Properties: Protects cells from oxidative stress due to multiple stereoisomers present.
  • Cellular Growth Influence: Impacts glucose metabolism and cellular growth through its signaling roles .

Wirkmechanismus

The mechanism of action of 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating intracellular signaling cascades. The compound’s structure allows it to mimic natural inositol phosphates, influencing processes such as calcium release and enzyme activation .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • CAS No.: 98974-90-4
  • Molecular Formula : C₂₆H₃₂O₆
  • Structure: A DL-myo-inositol derivative with two isopropylidene groups at the 1,2- and 4,5-positions and two phenylmethyl (benzyl) groups at the 3- and 6-positions (Figure 1) .

Key Features :

  • The isopropylidene groups act as acid-labile protecting groups, enabling selective deprotection during multi-step syntheses .
  • The phenylmethyl groups enhance lipophilicity, improving solubility in organic solvents and membrane permeability, which is advantageous for biomedical applications .

Comparison with Structurally Similar Compounds

DL-1,2-O-Isopropylidene-3,6-di-O-benzyl-myo-Inositol

  • CAS No.: Not explicitly listed (synthetic intermediate).
  • Molecular Formula : C₂₂H₂₈O₆ (inferred from synthetic steps in ).
  • Structure : Contains a single isopropylidene group at 1,2-positions and benzyl groups at 3- and 6-positions.
  • Key Differences :
    • Lacks the second isopropylidene group at 4,5-positions, reducing steric hindrance and altering reactivity in phosphorylation reactions .
    • Used as a precursor for racemic modifications in second-messenger synthesis but requires additional protection steps for 4,5-positions .

1,2:4,5-Biscyclohexylidene-DL-myo-Inositol

  • CAS No.: 1254-38-2
  • Molecular Formula : C₁₈H₂₄O₁₂
  • Key Differences :
    • Cyclohexylidene groups are bulkier and more hydrolytically stable than isopropylidene, limiting applications requiring selective deprotection .
    • Demonstrates higher polarity due to lack of benzyl groups, reducing membrane permeability compared to the target compound .

1,2-Dideoxy-4,5:7,8-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-glycero-D-talo-oct-1-ynitol

  • CAS No.: Not explicitly listed (from ).
  • Molecular Formula : C₃₂H₄₀O₈ (inferred from ).
  • Structure : A medium-sized carbocycle derived from carbohydrates, with isopropylidene and benzyl groups.
  • Key Differences: Non-inositol core (oct-1-ynitol skeleton) limits direct biochemical relevance to inositol signaling pathways . Demonstrates synthetic utility in generating enantiomerically pure carbocycles but lacks documented therapeutic applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Substituents Applications
Target Compound 98974-90-4 C₂₆H₃₂O₆ 1,2:4,5-bis-O-(isopropylidene); 3,6-bis-O-(phenylmethyl) Drug development, second-messenger synthesis
DL-1,2-O-Isopropylidene-3,6-di-O-benzyl-myo-inositol - C₂₂H₂₈O₆ 1,2-O-isopropylidene; 3,6-di-O-benzyl Intermediate in racemic synthesis
1,2:4,5-Biscyclohexylidene-DL-myo-inositol 1254-38-2 C₁₈H₂₄O₁₂ 1,2:4,5-bis-O-cyclohexylidene Biomedical research (diabetes, cancer)

Table 2: Physicochemical Properties

Property Target Compound DL-1,2-O-Isopropylidene-3,6-di-O-benzyl-myo-inositol 1,2:4,5-Biscyclohexylidene-DL-myo-inositol
Molecular Weight 464.5 g/mol 412.4 g/mol 432.16 g/mol
LogP (Lipophilicity) ~4.2 (estimated) ~3.8 (estimated) ~1.5 (measured)
Hydrolytic Stability Moderate High (single isopropylidene) Very high (cyclohexylidene)

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s dual isopropylidene groups enable sequential deprotection, making it superior to mono-protected analogs for regioselective phosphorylation .
  • Therapeutic Potential: Benzyl-substituted derivatives exhibit enhanced blood-brain barrier penetration compared to cyclohexylidene analogs, supporting their use in neurological drug development .
  • Stability Trade-offs : While cyclohexylidene derivatives offer greater stability, their bulkiness complicates functionalization, limiting their utility in complex syntheses .

Biologische Aktivität

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol (CAS: 176200-07-0) is a synthetic derivative of myo-inositol, a sugar alcohol that plays a crucial role in various biological processes. This compound features multiple protective groups that enhance its stability and usability in biochemical applications. Understanding its biological activity is essential for exploring its potential therapeutic applications.

  • Molecular Formula : C26H32O6
  • Molar Mass : 440.53 g/mol
  • Structural Characteristics : The compound contains isopropylidene and phenylmethyl protecting groups, which are instrumental in organic synthesis for protecting hydroxyl groups during reactions .

Biological Significance of Inositols

Inositols, particularly myo-inositol and its derivatives, are implicated in various physiological functions:

  • Cell Signaling : Inositols act as second messengers in insulin signaling pathways, influencing glucose metabolism and cellular growth .
  • Neurotransmission : Fluctuations in inositol levels are associated with neuronal activity and may impact psychiatric conditions such as depression and anxiety .
  • Insulin Sensitivity : Myo-inositol has been shown to have insulin-sensitizing effects, making it relevant for conditions like polycystic ovary syndrome (PCOS) and type 2 diabetes .

This compound may exhibit biological activities through several mechanisms:

  • Regulation of Insulin Signaling : By mimicking the actions of myo-inositol, this compound could enhance insulin sensitivity and promote glucose uptake in cells.
  • Neuroprotective Effects : Similar to other inositols, it may stabilize non-toxic forms of β-amyloid proteins, which are critical in Alzheimer's disease pathology .
  • Antioxidant Properties : The presence of multiple stereoisomers can confer antioxidant properties that protect cells from oxidative stress .

Neuroprotective Activity

Research has highlighted the potential of various inositols to stabilize β-amyloid oligomers. A clinical trial involving scyllo-inositol demonstrated its ability to reduce cognitive decline in Alzheimer's patients by inhibiting toxic protein aggregation . This suggests that similar derivatives may have beneficial effects on cognitive function.

Comparative Analysis of Inositols

CompoundMolecular FormulaKey Biological ActivityTherapeutic Potential
Myo-InositolC6H12O6Insulin sensitizationPCOS, diabetes
D-Chiro-InositolC6H12O6Insulin signalingMetabolic syndrome
1,2:4,5-Bis-O-(Isopropylidene...)C26H32O6Potential neuroprotective effectsAlzheimer's disease

Q & A

Q. What are the key synthetic routes for preparing 1,2:4,5-Bis-O-(Isopropylidene)-3,6-bis-O-(phenylmethyl) DL-myo-Inositol, and how are intermediates characterized?

The synthesis typically begins with myo-inositol derivatives, involving sequential protection/deprotection steps. For example:

  • Step 1 : Regioselective isopropylidene protection of hydroxyl groups at C1,2 and C4,5 positions .
  • Step 2 : Benzylation of remaining hydroxyl groups (C3,6) using benzyl bromide under basic conditions .
  • Step 3 : Intermediate purification via column chromatography and characterization by 1H^1H/13C^13C NMR, IR, and mass spectrometry. Key spectral markers include:
  • Isopropylidene methyl singlets at δ 1.30–1.49 ppm in 1H^1H NMR .
  • Benzyl ether protons as AB systems (δ 4.43–4.57 ppm) .
    • Validation : TLC monitoring and X-ray crystallography for stereochemical confirmation (e.g., diol intermediates) .

Q. How are protecting groups (isopropylidene and benzyl) strategically employed in the synthesis of this compound?

  • Isopropylidene groups : Provide acid-labile protection for vicinal diols, enabling selective deprotection under mild acidic conditions (e.g., 80% aqueous AcOH) .
  • Benzyl groups : Offer stable protection under acidic/basic conditions, removable via hydrogenolysis. Their bulkiness minimizes undesired side reactions during functionalization .
  • Methodological note : Sequential protection avoids steric clashes; e.g., isopropylidene installation precedes benzylation to ensure regioselectivity .

Q. What analytical techniques are critical for verifying structural integrity during synthesis?

  • NMR spectroscopy : Assignments via 1H^1H-1H^1H COSY and HMQC for ring protons (δ 3.39–4.77 ppm) and benzylic CH2_2 groups .
  • IR spectroscopy : Confirmation of ester (1720 cm1^{-1}) and ether (1100 cm1^{-1}) functionalities .
  • Elemental analysis : Cross-checked with calculated values (e.g., C: 68.20%, H: 6.16% for intermediates) .

Advanced Research Questions

Q. How can stereochemical control at chiral centers be achieved during functionalization of this inositol derivative?

  • Reagent selection : Use of Grignard reagents with defined stereochemical outcomes (e.g., anti-addition to α,β-unsaturated esters) .
  • Neighboring-group participation : Benzyl ethers stabilize transition states during ring-forming reactions (e.g., DAST-induced cycloetherization), retaining configuration .
  • Chiral auxiliaries : Enantiopure starting materials (e.g., D-1,2-O-isopropylidene precursors) ensure retention of desired stereochemistry .

Q. What mechanistic insights explain unexpected reaction outcomes, such as DAST-induced debenzylation instead of fluorination?

  • Intermediate analysis : DAST reacts with alcohols to form σ-sulfurane species, which decompose into carbocations. Conformational availability of benzyl ether oxygen enables nucleophilic trapping, leading to cycloether formation rather than fluorination .
  • Steric effects : Bulky substituents (e.g., isopropylidene) hinder SN2 pathways, favoring neighboring-group participation .
  • Validation : Racemic substrate studies and X-ray structures of intermediates confirm the proposed mechanism .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Comparative analysis : Cross-reference data with published benchmarks (e.g., δ 7.36–7.27 ppm for benzyl protons in 1H^1H NMR vs. δ 7.28–7.38 ppm in other studies ).
  • Dynamic effects : Solvent (CDCl3_3 vs. DMSO-d6_6) and temperature variations may cause peak splitting differences.
  • Advanced techniques : Use NOESY to confirm spatial proximity of protons in disputed configurations .

Q. What role does this compound play in synthesizing biologically active inositol phosphates?

  • Phosphorylation : Selective phosphorylation at C3 or C6 positions using diphenylphosphate intermediates .
  • Deprotection strategies : Sequential removal of isopropylidene (acid hydrolysis) and benzyl groups (H2_2/Pd-C) yields free hydroxyls for further functionalization .
  • Application example : Synthesis of phosphatidyl-D-myo-inositol 3,5-bisphosphate, a key signaling molecule .

Methodological Tables

Table 1 : Key Spectral Data for Intermediate 3 (from )

PropertyValue/Peak
1H^1H NMR (CDCl3_3)δ 7.36–7.27 (m, 10H, Ar-H), δ 4.77 (d, J=5.7 Hz, H3)
IR (film)1720 cm1^{-1} (C=O), 1580 cm1^{-1} (C=C)
Yield85%

Table 2 : Reaction Optimization for DAST-Induced Cycloetherization ()

ConditionOutcome
DAST (3.7 equiv.), –78°C → rt94% yield of cyclic ether (no fluorination)
Racemic substrateRacemic product, confirmed by X-ray

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.